2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide
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Overview
Description
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidine ring, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring through the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with similar structural features.
4,6-dimethylpyrimidine-2-amine: Shares the pyrimidine moiety.
5-fluoro-1H-indole: Contains the indole ring, similar to the target compound.
Uniqueness
2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is unique due to its combination of triazole, pyrimidine, and indole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
907972-56-9 |
---|---|
Molecular Formula |
C21H23FN10OS |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C21H23FN10OS/c1-11-7-12(2)27-20(26-11)30-19(28-17(33)10-34-21-29-18(23)31-32-21)24-6-5-13-9-25-16-4-3-14(22)8-15(13)16/h3-4,7-9,25H,5-6,10H2,1-2H3,(H3,23,29,31,32)(H2,24,26,27,28,30,33) |
InChI Key |
UBZVABPSTKSXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NC(=O)CSC4=NNC(=N4)N)C |
Origin of Product |
United States |
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